Andarine (S-4) is a synthetic arylpropionamide derivative, specifically [S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide]. [, ] It belongs to a class of compounds known as selective androgen receptor modulators (SARMs). [, , , , , , , ] SARMs are a novel class of therapeutic compounds that interact with the androgen receptor, exhibiting tissue-selective agonist or antagonist effects. [, , ] This tissue selectivity potentially allows for the development of therapeutics with desired anabolic effects in specific tissues like muscle and bone while minimizing unwanted androgenic effects in other tissues like the prostate. [, , ] Despite its potential therapeutic benefits, Andarine has not received FDA approval for human use. [, , ]
Andarine was developed by the pharmaceutical company GTx, Inc., and is part of a broader class of compounds known as selective androgen receptor modulators. These compounds are designed to provide the benefits of anabolic steroids—such as increased muscle mass and strength—without the accompanying adverse effects on other tissues, particularly the prostate gland. SARMs are currently under investigation for various medical applications but are also commonly misused in sports for performance enhancement.
The synthesis of Andarine involves several steps that typically utilize arylpropionamide derivatives. A common synthetic route includes the following stages:
Recent studies have highlighted methods involving ultra-high performance liquid chromatography coupled with tandem mass spectrometry for analyzing Andarine in biological samples, showcasing its effectiveness in detecting trace amounts in complex matrices like urine .
The molecular formula of Andarine is , with a molecular weight of approximately 392.41 g/mol. The structure features:
Crystallographic studies have provided detailed insights into its three-dimensional conformation, revealing how its structure facilitates selective receptor binding .
Andarine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are crucial for understanding both the synthesis and pharmacokinetics of Andarine.
Andarine exerts its effects primarily through selective binding to androgen receptors located in skeletal muscle and bone tissue. Upon binding, it activates these receptors, leading to:
Unlike traditional anabolic steroids, which can activate androgen receptors in non-target tissues (such as the prostate), Andarine's selectivity aims to minimize these unwanted effects, making it a subject of interest in both therapeutic and athletic contexts.
Andarine exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its identity and purity .
The discovery of selective androgen receptor modulators (SARMs) emerged from efforts to overcome limitations of traditional androgen therapies. In the late 1990s, researchers identified that non-steroidal androgen receptor antagonists like bicalutamide could serve as chemical starting points for developing tissue-selective compounds [1] [7]. This breakthrough occurred against a backdrop of increasing concern about the side effect profile of anabolic steroids, including hepatotoxicity, cardiovascular risks, and undesirable androgenic effects [7]. The first generation of non-steroidal SARMs was developed in 1998 through independent research by the University of Tennessee (creating arylpropionamide SARMs) and Ligand Pharmaceuticals (developing quinolone-based structures) [7]. These early compounds established the pharmacological principle that tissue-selective activation of androgen receptors was achievable through specific molecular configurations. The SARM concept was formally adopted by analogy with successful selective estrogen receptor modulators (SERMs) like tamoxifen, which demonstrated the therapeutic potential of nuclear receptor selectivity [7]. This historical context positioned Andarine as part of a novel drug class designed to provide anabolic benefits while minimizing androgenic side effects through selective receptor modulation.
GTx, Inc. (founded in 1997) strategically developed Andarine (codenamed GTx-007 and S-4) as a therapeutic candidate for muscle wasting, osteoporosis, and benign prostatic hyperplasia [1] [3]. The company leveraged intellectual property from the University of Tennessee Research Foundation, where researchers including Duane D. Miller and James T. Dalton had pioneered SARM technology [3]. Andarine's chemical design specifically used the nonsteroidal antiandrogen bicalutamide as a lead compound, optimizing its structure to achieve partial agonism rather than antagonism at androgen receptors [1] [6]. Preclinical characterization revealed its distinct pharmacological profile as an orally bioavailable arylpropionamide with tissue-selective activity [10]. Molecular analysis demonstrated that Andarine's core structure featured a (2S)-3-(4-acetamido-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide configuration [5] [10], which conferred both stability and receptor binding specificity. In vitro binding assays established its high affinity for the androgen receptor (Ki ≈ 3.8 nM) comparable to natural androgens [10]. GTx advanced Andarine through Investigational New Drug (IND) enabling studies and into clinical trials, making it the first SARM to enter human testing [1].
Table 1: Key Developmental Milestones for Andarine
Year | Development Phase | Key Findings/Events |
---|---|---|
1997 | Company Founding | GTx, Inc. established in Memphis, Tennessee |
2002 | Discovery | First scientific publications describing Andarine's structure and activity [1] |
2003 | Phase I Trials | Completed three Phase I trials (1a, 1b, 1c) with 86 healthy volunteers [1] |
2004 | Planned Phase II | Development program expansion anticipated but not implemented |
Post-2004 | Discontinuation | Clinical development halted due to visual disturbances in studies [1] |
Andarine occupies a pioneering position in the SARM structural classification as an early arylpropionamide derivative. Chemically, it shares core structural elements with later-generation compounds like Ostarine (Enobosarm, GTx-024), featuring a chiral center with S-configuration critical for activity [10]. However, Andarine differs significantly through its 4-nitro-3-trifluoromethylphenyl pharmacophore group, while Ostarine contains a 4-cyano-3-trifluoromethylphenyl moiety [10]. This structural variation translates to distinct pharmacological properties: Andarine exhibits a shorter half-life (approximately 4 hours) compared to Ostarine's 24-hour half-life, necessitating more frequent dosing [10]. Within the developmental pipeline, GTx positioned Andarine as a proof-of-concept compound before shifting focus to the structurally improved enobosarm [3]. Functionally, Andarine demonstrated partial agonist activity in prostate tissue while acting as a full agonist in muscle tissue [1], establishing the tissue-selective paradigm that defined the SARM class. Its discontinuation due to ocular side effects highlighted the importance of tissue distribution profiles, as later research revealed its binding to androgen receptors in ocular structures [6]. Despite its discontinuation, Andarine remains historically significant as the compound that validated the SARM concept in human trials.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: